N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a chemical compound that contains several functional groups, including a fluorobenzothiazole, a thiophene sulfonyl group, and a pyrrolidine carboxamide. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling with the thiophene sulfonyl group and the pyrrolidine carboxamide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzothiazole ring with a fluorine atom at the 6-position, a thiophene ring attached via a sulfonyl group, and a pyrrolidine ring with a carboxamide group. The presence of these rings and functional groups would likely result in a rigid and planar structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorine atom could increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Anticancer Applications
Compounds with structural similarity to N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have demonstrated significant anticancer activity. For instance, fluoro-substituted benzopyrans have been synthesized and tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Furthermore, 2-anilinopyridine-3-acrylamides, containing elements similar to the query compound, have been developed as tubulin polymerization inhibitors, showing promising cytotoxicity against human lung adenocarcinoma epithelial cell lines (Kamal et al., 2014).
Antimicrobial Applications
Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB, displaying significant activity against the bacterium with low cytotoxicity, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013). Additionally, new compounds incorporating 2-aminobenzothiazoles have shown promising antimicrobial activity, suggesting their efficacy in combating antimicrobial resistance (Anuse et al., 2019).
Enzyme Inhibition Applications
Research on novel compounds with structural similarities has revealed their potential as enzyme inhibitors. For example, certain derivatives have shown significant anti-inflammatory and antinociceptive activities, indicating their ability to inhibit specific enzymes involved in inflammation and pain perception (Alam et al., 2010).
Environmental Applications
Innovative use of related compounds for environmental remediation has also been explored. A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide has been developed for the efficient removal of heavy metals such as Cd2+ and Zn2+ from industrial wastes, demonstrating the compound's utility beyond biomedical applications (Zargoosh et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFGOZQXXUCMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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